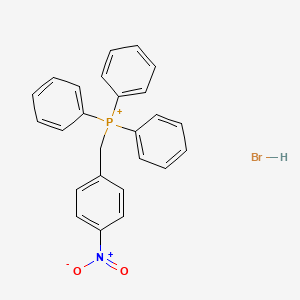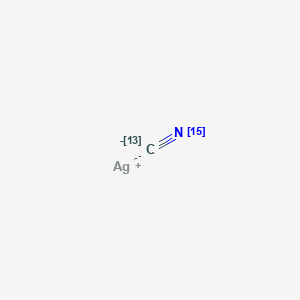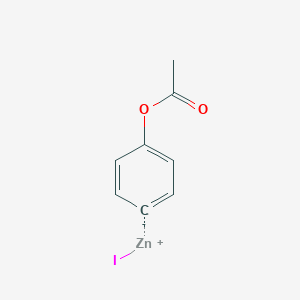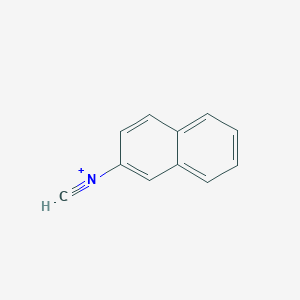
n-Dodecyl triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dodecyl triphenylphosphonium bromide is an organic bromide salt that contains equal numbers of n-dodecyl triphenylphosphonium cations and bromide anions. It is a quaternary phosphonium salt with the molecular formula C30H40BrP and a molecular weight of 511.52 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
n-Dodecyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromododecane. The reaction typically involves heating the reactants in a suitable solvent such as N,N-dimethylformamide under reflux conditions for an extended period, usually around 36 hours . The product is then isolated by removing the solvent under reduced pressure and purifying the resulting solid.
Chemical Reactions Analysis
n-Dodecyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Catalytic Reactions: It can act as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Scientific Research Applications
n-Dodecyl triphenylphosphonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a Wittig reagent and phase transfer catalyst in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties and its ability to modify biological membranes.
Mechanism of Action
The mechanism of action of n-Dodecyl triphenylphosphonium bromide involves its interaction with biological membranes. As a lipophilic quaternary phosphonium cation, it can insert into the mitochondrial inner membrane, targeting the mitochondrial matrix. This interaction can lead to increased membrane permeability and mitochondrial swelling . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
n-Dodecyl triphenylphosphonium bromide can be compared with other quaternary phosphonium salts, such as:
Cetyltributylphosphonium bromide: This compound is used as a catalyst and surfactant in various industrial applications.
Decyltriphenylphosphonium bromide: Similar to this compound, it is used in mitochondrial-targeted therapies and has similar lipophilic properties.
This compound is unique due to its specific chain length and its applications in both scientific research and industrial processes.
Properties
Molecular Formula |
C30H41BrP+ |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
dodecyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1; |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)





![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
